N-(3-ethoxypropyl)piperidine-4-carboxamide
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Overview
Description
“N-(3-ethoxypropyl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.3 . It is used for research purposes .
Synthesis Analysis
The synthesis of piperidine-4-carboxamide derivatives involves amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues is confirmed by different techniques such as IR and 1H NMR .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring with a carboxamide group at the 4-position and an ethoxypropyl group attached to the nitrogen .Physical and Chemical Properties Analysis
“this compound” is predicted to have a melting point of 141.45°C, a boiling point of approximately 392.0°C at 760 mmHg, a density of approximately 1.0 g/cm3, and a refractive index of n20D 1.47 .Safety and Hazards
Mechanism of Action
Target of Action
The primary target of N-(3-ethoxypropyl)piperidine-4-carboxamide is DNA gyrase , a type II topoisomerase . DNA gyrase plays a crucial role in DNA replication, transcription, and repair by introducing negative supercoils (or relaxing positive supercoils) into the DNA molecule .
Mode of Action
This compound interacts with DNA gyrase, inhibiting its activity . This interaction disrupts the supercoiling process, which is essential for various DNA transactions . The compound’s inhibition of DNA gyrase leads to the cessation of these DNA processes, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication pathway. Without the action of DNA gyrase, the DNA molecule becomes overly supercoiled, preventing the progression of the replication fork . This disruption in the replication process leads to the cessation of bacterial growth .
Pharmacokinetics
The compound is predicted to have a melting point of 14145° C and a boiling point of 3920° C at 760 mmHg . Its density is predicted to be 1.0 g/cm^3
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. By inhibiting DNA gyrase, the compound disrupts DNA replication, leading to the cessation of bacterial growth . This makes this compound a potential antimicrobial agent .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored at room temperature , suggesting that extreme temperatures could affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
N-(3-ethoxypropyl)piperidine-4-carboxamide has been identified as a potent inhibitor of DNA gyrase in Mycobacterium abscessus . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria .
Cellular Effects
The compound exerts its effects on various types of cells, particularly those of Mycobacterium abscessus . It has bactericidal and antibiofilm activity, indicating its potential to inhibit bacterial growth and disrupt biofilms .
Molecular Mechanism
This compound inhibits the activity of DNA gyrase, thereby preventing the supercoiling of DNA and disrupting the replication process . The compound retains its activity against all three subspecies of the M. abscessus complex .
Properties
IUPAC Name |
N-(3-ethoxypropyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-2-15-9-3-6-13-11(14)10-4-7-12-8-5-10/h10,12H,2-9H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSPCLOENRLWKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1CCNCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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